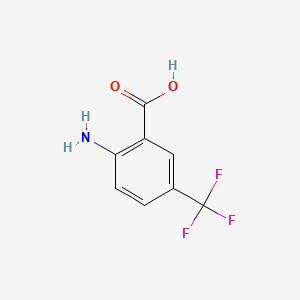

2-amino-5-(trifluoromethyl)benzoic Acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCQUPLYYXSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440353 | |

| Record name | 2-amino-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83265-53-6 | |

| Record name | 2-amino-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-amino-5-(trifluoromethyl)benzoic acid experimental procedure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the experimental procedure for the synthesis of 2-amino-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols and a summary of relevant chemical data.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product involved in the proposed synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | 37-41 | Light brown solid |

| 2-chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.57 | 91-93 | White solid |

| This compound | C₈H₆F₃NO₂ | 205.13 | 141-146 | Solid |

Experimental Protocols

The synthesis of this compound can be effectively carried out in two main stages: the Sandmeyer reaction to convert 4-chloro-3-(trifluoromethyl)aniline to 2-chloro-5-(trifluoromethyl)benzoic acid, followed by a copper-catalyzed amination to yield the final product.

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid

This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of anilines to benzoic acids.

Materials and Reagents:

-

4-chloro-3-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form. Allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated sulfuric acid until the pH is acidic. The crude 2-chloro-5-(trifluoromethyl)benzoic acid will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.

Step 2: Synthesis of this compound

This procedure is based on a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation).

Materials and Reagents:

-

2-chloro-5-(trifluoromethyl)benzoic acid

-

Aqueous ammonia (28-30%)

-

Copper(I) oxide (Cu₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Activated carbon

-

Deionized water

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq), aqueous ammonia (10-15 eq), copper(I) oxide (0.1 eq), and ammonium carbonate (0.2 eq).

-

Amination: Heat the sealed mixture to 130-140 °C with stirring for 8-12 hours. The pressure inside the vessel will increase.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and dilute with water.

-

Purification: Add activated carbon to the solution and heat to 80-90 °C for 30 minutes to decolorize. Filter the hot solution to remove the activated carbon and copper catalyst.

-

Isolation: Cool the filtrate and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound will precipitate out of the solution.

-

Final Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-chloro-3-(trifluoromethyl)aniline.

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: 2-Amino-5-(trifluoromethyl)benzoic Acid

CAS Number: 83265-53-6

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its physicochemical properties, outlines a detailed synthesis protocol, and explores its role in the context of cyclooxygenase-2 (COX-2) inhibition, a critical pathway in inflammation and oncology.

Physicochemical and Safety Data

A summary of the key quantitative and safety data for this compound is presented below for easy reference.

| Property | Value |

| CAS Number | 83265-53-6 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Appearance | Solid |

| Melting Point | 141-146 °C |

| Purity | Typically ≥95% |

| InChI Key | GLCQUPLYYXSPQB-UHFFFAOYSA-N |

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Aqueous ammonia (28-30%)

-

Copper(I) oxide (Cu₂O) or other suitable copper catalyst

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-5-(trifluoromethyl)benzoic acid, a molar excess of aqueous ammonia, and a catalytic amount of copper(I) oxide.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 120-150°C. The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel. The mixture is then filtered to remove the copper catalyst.

-

Purification: The filtrate is acidified with hydrochloric acid to precipitate the product. The solid this compound is collected by vacuum filtration and washed with cold deionized water.

-

Drying and Characterization: The product is dried under vacuum. The purity and identity of the synthesized compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and its melting point can be determined.

Application in Drug Development: A Precursor to COX-2 Inhibitors

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to celecoxib analogues. Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group is a key feature in many modern pharmaceuticals as it can enhance metabolic stability and binding affinity of the drug molecule to its target.

The COX-2 Signaling Pathway and Inhibition

The COX-2 enzyme plays a pivotal role in the inflammatory cascade. It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In many types of cancer, the expression of COX-2 is significantly upregulated, contributing to tumor growth and progression.

Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation and has been explored for cancer treatment and prevention. By blocking the action of COX-2, drugs like celecoxib can reduce the production of pro-inflammatory prostaglandins.

Below is a diagram illustrating the simplified COX-2 signaling pathway and the point of inhibition by celecoxib and its analogues, which can be synthesized from this compound.

This guide provides foundational technical information for researchers and professionals in drug development, highlighting the significance of this compound as a versatile and valuable chemical intermediate. The provided data and protocols serve as a starting point for further investigation and application in the synthesis of novel therapeutic agents.

physical and chemical properties of 2-amino-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl and amino substitutions on the benzoic acid core make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a point of interest for medicinal chemists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, experimental values for properties such as pKa and specific solubility are not widely reported in the available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 141-146 °C | [1] |

| Boiling Point | 301.6 °C (Predicted) | [1] |

| pKa | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. General solubility for similar amino acids suggests solubility in some organic solvents.[3] | |

| IUPAC Name | This compound | |

| CAS Number | 83265-53-6 | [1][4] |

Table 2: Spectroscopic Data (Predicted/Analog-Based)

| Spectrum Type | Predicted/Analog-Based Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The amino (NH₂) and carboxylic acid (COOH) protons would likely appear as broad singlets, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The carboxylic acid carbonyl carbon would be significantly downfield (>165 ppm). |

| FTIR (cm⁻¹) | Expected characteristic peaks: N-H stretching (amine) around 3300-3500 cm⁻¹, O-H stretching (carboxylic acid) as a broad band around 2500-3300 cm⁻¹, C=O stretching (carboxylic acid) around 1700 cm⁻¹, C-F stretching (trifluoromethyl) around 1100-1300 cm⁻¹, and aromatic C-H and C=C stretching at various positions. |

| Mass Spectrum (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 205. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 188) and -COOH (m/z 160). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.[5][6] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on established organic chemistry principles and procedures for analogous compounds, the following protocols can serve as a robust starting point for laboratory work.

Synthesis of this compound

A plausible synthetic route to this compound starts from 4-chloro-3-nitrobenzotrifluoride. This multi-step synthesis involves a nucleophilic aromatic substitution to introduce an amino group, followed by the hydrolysis of a nitrile or a related functional group to the carboxylic acid. A generalized procedure is outlined below.

Step 1: Amination of 4-chloro-3-nitrobenzotrifluoride

-

In a sealed reaction vessel, dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add an excess of aqueous ammonia.

-

Heat the mixture at a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

The product, 2-amino-5-(trifluoromethyl)-1-nitrobenzene, will precipitate and can be collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-amino-5-(trifluoromethyl)-1-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating. For catalytic hydrogenation, the reaction is conducted under a positive pressure of hydrogen.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, if using SnCl₂, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

-

The resulting product is 4-(trifluoromethyl)benzene-1,2-diamine.

Step 3: Conversion to Benzoic Acid

This step can be more complex and may involve diazotization of one of the amino groups followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed. A more direct, albeit potentially lower-yielding, approach could involve selective protection and oxidation. A plausible, though not explicitly documented, route is outlined:

-

Selectively protect one of the amino groups of 4-(trifluoromethyl)benzene-1,2-diamine.

-

Perform a diazotization reaction on the unprotected amino group using sodium nitrite and a strong acid (e.g., HCl or H₂SO₄) at low temperature (0-5 °C).

-

Introduce a nitrile group via a Sandmeyer reaction using copper(I) cyanide.

-

Hydrolyze the nitrile group to a carboxylic acid using strong acidic or basic conditions with heating.

-

Deprotect the remaining amino group to yield the final product, this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

-

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. Preliminary small-scale solubility tests are recommended.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is generally suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is appropriate. The λmax can be determined using a UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to an appropriate concentration for analysis.

Mandatory Visualizations

As no specific signaling pathways involving this compound are documented in the searched literature, the following diagrams illustrate a logical experimental workflow for its synthesis and purification, and a conceptual diagram of its role as a building block in drug discovery.

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Conceptual diagram illustrating the role of this compound as a versatile building block in the drug discovery process.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties is not yet complete in publicly accessible literature, its structural motifs suggest its utility as a valuable intermediate. The experimental protocols provided in this guide, though based on analogous compounds, offer a solid foundation for its synthesis, purification, and analysis. Further research into the experimental determination of its properties and exploration of its biological activities is warranted to fully unlock the potential of this versatile molecule.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-amino-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-amino-5-(trifluoromethyl)benzoic acid. This document details predicted spectral data, outlines experimental protocols for acquiring NMR spectra of aromatic carboxylic acids, and presents a logical workflow for spectral analysis. This guide is intended to be a valuable resource for scientists in drug discovery, chemical synthesis, and analytical development for the structural elucidation and quality control of this important chemical entity.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the presence of three key functional groups: an amino group, a carboxylic acid, and a trifluoromethyl group. These functionalities impart specific electronic and steric properties to the molecule, making it a versatile building block for the synthesis of a wide range of derivatives. Accurate and thorough characterization of this molecule is crucial for its application in research and development. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and electronic environment of the nuclei within a molecule. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy for the unambiguous identification and characterization of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published raw NMR data for this compound, the following tables summarize high-quality predicted ¹H and ¹³C NMR spectral data. These predictions are based on established computational algorithms and provide a reliable reference for the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The trifluoromethyl group will influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 8.0 | d | ~2.0 |

| H-4 | ~7.3 - 7.5 | dd | ~8.5, 2.0 |

| H-3 | ~6.8 - 7.0 | d | ~8.5 |

| -NH₂ | ~5.0 - 6.0 | br s | - |

| -COOH | ~12.0 - 13.0 | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, dd = doublet of doublets, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ will display signals for the eight carbon atoms in this compound. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will significantly affect the chemical shifts of the aromatic carbons. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~168 - 170 |

| C-2 (-C-NH₂) | ~148 - 150 |

| C-3 | ~115 - 117 |

| C-4 | ~128 - 130 |

| C-5 (-C-CF₃) | ~122 - 124 (q, J ≈ 30-35 Hz) |

| C-6 | ~130 - 132 |

| -CF₃ | ~123 - 125 (q, J ≈ 270-275 Hz) |

| C=O | ~168 - 170 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. q = quartet.

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for aminobenzoic acids as it can solubilize both the polar and non-polar parts of the molecule and the acidic protons of the carboxylic acid and amine groups are readily observable.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool at the bottom of the Pasteur pipette to prevent issues with the magnetic field homogeneity (shimming).

¹H NMR Spectroscopy

-

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

-

Instrument Setup: The same sample prepared for ¹H NMR can be used. Lock and shim the spectrometer as described for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the accurate observation of quaternary carbons.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the NMR characterization process, from sample preparation to final structural elucidation.

The diagram above illustrates the sequential process for the NMR characterization of this compound, starting from sample preparation and proceeding through data acquisition, processing, and final structural analysis.

This diagram visually connects the different functional groups and proton/carbon environments within the this compound molecule to their corresponding expected signals in the ¹H and ¹³C NMR spectra.

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Amino-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-amino-5-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally similar molecules and established principles of spectroscopy. Detailed experimental protocols for acquiring FT-IR and mass spectra for a solid aromatic aminobenzoic acid are provided, alongside data interpretation guidelines. The information herein serves as a valuable resource for researchers involved in the synthesis, quality control, and analytical characterization of this and related fluorinated aromatic compounds.

Introduction

This compound (CAS No: 83265-53-6) is an aromatic organic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of approximately 205.14 g/mol .[1][2] Its structure, featuring an aminobenzoic acid backbone substituted with a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. Accurate and thorough analytical characterization is paramount for ensuring the identity, purity, and stability of this compound in research and development settings.

This guide focuses on two primary analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): A technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ionized fragments.

Predicted Spectroscopic Data

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H and N-H stretching of the carboxylic acid and amine groups, the C=O stretch of the carboxylic acid, C-N stretching, C-F stretching of the trifluoromethyl group, and various vibrations of the aromatic ring.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3300 | Medium | Asymmetric and Symmetric N-H Stretching | Primary Amine (-NH₂) |

| 3300-2500 | Broad, Strong | O-H Stretching (Hydrogen-bonded) | Carboxylic Acid (-COOH) |

| 1700-1680 | Strong | C=O Stretching | Carboxylic Acid (-COOH) |

| 1620-1580 | Medium | N-H Bending | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Weak | C=C Stretching | Aromatic Ring |

| 1320-1210 | Strong | C-O Stretching | Carboxylic Acid (-COOH) |

| 1350-1150 | Strong | C-F Stretching | Trifluoromethyl (-CF₃) |

| 1250-1020 | Medium | C-N Stretching | Aryl Amine |

| 900-675 | Strong | C-H Bending (Out-of-plane) | Aromatic Ring |

Predicted Mass Spectrometry Data

Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 2: Predicted Mass-to-Charge Ratios (m/z) and Fragment Identities for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 205 | [C₈H₆F₃NO₂]⁺ | (Molecular Ion) |

| 188 | [C₈H₅F₃NO]⁺ | OH |

| 160 | [C₇H₅F₃N]⁺ | COOH |

| 145 | [C₇H₅F₂N]⁺ | COOH, F |

| 136 | [C₈H₆F₃N]⁺ | CO₂ |

| 116 | [C₆H₄F₂]⁺ | COOH, F, HCN |

Experimental Protocols

The following are detailed protocols for the FT-IR and mass spectrometry analysis of solid samples like this compound.

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)

This method is ideal for the rapid analysis of solid powder samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Electron Ionization (EI)

EI-MS is a common technique for the analysis of volatile and thermally stable organic compounds.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The concentration should be approximately 1 mg/mL.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: 50-300 amu

-

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe (for solids) or a gas chromatograph (GC) inlet.

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

Logical Relationship of Functional Groups to Spectral Data

This diagram shows the relationship between the key functional groups of the molecule and their expected spectral signatures.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible databases, this guide provides a robust framework for its analytical characterization using FT-IR and mass spectrometry. The predicted spectral data, based on sound chemical principles and comparison with related structures, offers valuable guidance for researchers. The detailed experimental protocols provide a starting point for developing in-house analytical methods for this and similar compounds. The visualizations included are intended to facilitate a clear understanding of the analytical workflow and the correlation between molecular structure and spectral output. It is recommended that experimental data, once obtained, be compared with the predictions outlined in this guide to confirm the identity and purity of this compound.

References

Solubility of 2-amino-5-(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-amino-5-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document provides a comprehensive overview based on structurally analogous compounds. This guide presents solubility data for 2-aminobenzoic acid, flufenamic acid, and N-phenylanthranilic acid to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility via the reliable shake-flask method and subsequent quantification using High-Performance Liquid Chromatography (HPLC) are provided to empower researchers to generate precise data for their specific applications.

Introduction

This compound is an aromatic compound featuring an amino group, a carboxylic acid group, and a trifluoromethyl substituent. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. The trifluoromethyl group, being highly lipophilic, generally increases solubility in non-polar organic solvents, while the amino and carboxylic acid groups can engage in hydrogen bonding, enhancing solubility in polar protic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Quantitative Solubility Data of Structurally Similar Compounds

Table 1: Solubility of 2-Aminobenzoic Acid (Anthranilic Acid) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Water | 20 | 0.35 |

| Ethanol | 20 | 12.7 |

| Diethyl Ether | 20 | 8.3 |

| Chloroform | 20 | 2.5 |

Note: Data for 2-aminobenzoic acid is provided as a baseline for a simple substituted aminobenzoic acid.

Table 2: Solubility of Flufenamic Acid in Various Organic Solvents [1]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~11 |

| DMSO | ~39 |

| Dimethylformamide (DMF) | ~59 |

Note: Flufenamic acid (2-[[3-(trifluoromethyl)phenyl]amino]-benzoic acid) is a particularly relevant analogue due to the presence of a trifluoromethyl group.

Table 3: Solubility of N-Phenylanthranilic Acid in Water [2]

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.007 |

Note: N-Phenylanthranilic acid provides insight into the solubility of a related N-substituted aminobenzoic acid.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4] It involves equilibrating an excess amount of the solid compound in a chosen solvent over a sufficient period.

Materials

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, etc.)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for analysis

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed for 24 to 72 hours. The extended shaking time is necessary to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. For faster separation, the sample can be centrifuged.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted solution using a validated analytical technique, such as HPLC-UV, to determine the concentration of this compound.

Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of dissolved this compound in the saturated solvent.

Suggested HPLC Parameters

-

Column: A reversed-phase column, such as a C18, is generally suitable for aromatic acids.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: A standard injection volume is 10-20 µL.

Calibration

-

Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution to cover the expected concentration range of the diluted saturated samples.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.99).

-

Sample Analysis: Inject the diluted, filtered saturated solution and determine its concentration using the calibration curve. Back-calculate the original concentration in the undiluted saturated solution to determine the solubility.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for solubility determination and the logical process for method selection.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for researchers. By presenting data for structurally similar compounds, it offers valuable context for estimating solubility behavior. More importantly, the detailed experimental protocols for the shake-flask method and HPLC analysis equip scientists and drug development professionals with the necessary tools to generate precise and reliable solubility data tailored to their specific organic solvents and experimental conditions. This foundational data is essential for advancing research and development involving this compound.

References

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)benzoic acid, a fluorinated anthranilic acid derivative, has emerged as a pivotal building block in the realms of pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl (-CF3) group imparts unique and highly desirable properties to bioactive molecules. This functional group is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can improve cell membrane permeability, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity with biological targets.[1] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, tailored for professionals in research and development.

Commercial Availability

This compound is readily accessible from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered in various purity levels, ranging from 95% to over 98%, to suit diverse experimental needs.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 95% | 1g, 5g, 10g, 25g, 100g, 500g |

| Aceschem | >98% | Inquire for details |

| Thermo Fisher Scientific | 98% | 1g, 5g |

| Santa Cruz Biotechnology | Inquire for details | Inquire for details |

| Fisher Scientific | 95% | Inquire for details |

| Sigma-Aldrich | 95% | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details |

Table 1: Commercial Suppliers and Availability of this compound. This table summarizes the availability of the target compound from various commercial vendors, highlighting the range of purities and quantities offered to cater to different research and development scales.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation.

| Property | Value |

| CAS Number | 83265-53-6 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Appearance | Solid |

| Melting Point | 141-146 °C |

| Boiling Point | 301.6 °C (Predicted) |

Table 2: Key Physicochemical Properties of this compound. This table provides a summary of the fundamental physical and chemical characteristics of the compound, which are critical for its handling, reaction setup, and characterization.

Synthesis Protocols

Proposed Synthetic Pathway:

A logical synthetic approach would involve the protection of the amino group of a suitable starting material like 4-(trifluoromethyl)aniline, followed by a directed ortho-metalation and subsequent carboxylation. The final step would be the deprotection of the amino group.

Figure 1: Proposed Synthetic Pathway. A plausible multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Protection of the Amino Group

-

Dissolve 4-(trifluoromethyl)aniline in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine, to the solution.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the mixture at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the N-protected aniline derivative by column chromatography.

Step 2: Directed ortho-Metalation and Carboxylation

-

Dissolve the N-protected-4-(trifluoromethyl)aniline in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to the solution. The color of the solution may change, indicating the formation of the lithiated species.

-

Stir the mixture at this low temperature for a specified period to ensure complete metalation.

-

Bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction with an aqueous solution of a weak acid.

-

Extract the carboxylated product with an organic solvent.

Step 3: Deprotection of the Amino Group

-

Dissolve the crude N-protected-2-amino-5-(trifluoromethyl)benzoic acid in a suitable solvent.

-

Add a deprotecting agent, such as trifluoroacetic acid (TFA) for a Boc-protected amine.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess deprotecting agent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its utility spans the development of pharmaceuticals, particularly anti-inflammatory and central nervous system (CNS) agents, as well as in the design of novel agrochemicals.[1] The presence of the trifluoromethyl group is a key feature that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Role as a Pharmacophore

The aminobenzoic acid scaffold is a well-established pharmacophore in its own right, and the addition of the trifluoromethyl group enhances its potential for molecular recognition and interaction with biological targets. It can be utilized in the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

Figure 2: Applications Overview. Key application areas of this compound.

While specific signaling pathways targeted by derivatives of this compound are proprietary to the developing entities, the general classes of molecules synthesized from this intermediate suggest involvement in pathways related to inflammation (e.g., cyclooxygenase pathways) and neurotransmission.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its unique combination of an aminobenzoic acid core and a trifluoromethyl group provides a powerful tool for medicinal and agricultural chemists to modulate the properties of new chemical entities. The synthetic strategies outlined in this guide, derived from analogous chemical transformations, provide a solid foundation for its laboratory-scale preparation. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile intermediates like this compound in the innovation pipeline is set to increase.

References

starting materials for 2-amino-5-(trifluoromethyl)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for producing 2-amino-5-(trifluoromethyl)benzoic acid, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the most viable starting materials, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is most effectively achieved through a multi-step process commencing with commercially available 4-(trifluoromethyl)aniline. The key strategic steps involve the construction of a 5-(trifluoromethyl)isatin intermediate, followed by its subsequent oxidative cleavage to yield the target benzoic acid derivative. This guide will elaborate on this principal pathway and briefly discuss alternative, though less established, synthetic strategies.

Primary Synthetic Pathway: From 4-(Trifluoromethyl)aniline via Isatin Intermediate

The most well-documented and practical approach for the synthesis of this compound initiates with 4-(trifluoromethyl)aniline. This pathway is advantageous due to the accessibility of the starting material and the relatively straightforward nature of the subsequent transformations. The overall workflow can be visualized as a two-stage process.

Caption: Primary synthetic route to this compound.

Stage 1: Synthesis of 5-(Trifluoromethyl)isatin

This initial stage focuses on the construction of the heterocyclic intermediate, 5-(trifluoromethyl)isatin, from 4-(trifluoromethyl)aniline.

Experimental Protocol:

A synthetic method for 5-(trifluoromethyl)isatin has been detailed in Chinese patent CN102875445A. The process involves two key steps:

-

Condensation to form N-(4-(Trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide:

-

Chloral hydrate is dissolved in an aqueous solution of a strong electrolyte, such as sodium sulfate.

-

A solution of 4-(trifluoromethyl)aniline in hydrochloric acid is added to the chloral hydrate solution.

-

Hydroxylamine hydrochloride is then introduced, and the mixture is heated to reflux.

-

Upon cooling, the supernatant is decanted, yielding the crude N-(4-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide.

-

-

Cyclization to 5-(Trifluoromethyl)isatin:

-

The crude acetamide derivative is treated with an excess of concentrated sulfuric acid.

-

The reaction mixture is heated to promote cyclization.

-

The resulting solution is then poured into ice water to precipitate the crude 5-(trifluoromethyl)isatin.

-

The product is collected by filtration and can be further purified by recrystallization from ethanol.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar ratio of Chloral Hydrate to 4-(Trifluoromethyl)aniline | 1-1.5 : 1 | CN102875445A |

| Molar ratio of 4-(Trifluoromethyl)aniline to Hydroxylamine HCl | 1 : 1-5 | CN102875445A |

| Reflux Time | 10-120 min | CN102875445A |

| Cyclization Temperature | 10-80 °C | CN102875445A |

| Cyclization Time | 20-300 min | CN102875445A |

Stage 2: Oxidative Cleavage of 5-(Trifluoromethyl)isatin

The second stage involves the ring-opening of the isatin intermediate to afford the final product, this compound. This is typically achieved through oxidative cleavage using alkaline hydrogen peroxide.

Experimental Protocol:

-

Reaction Setup:

-

5-(Trifluoromethyl)isatin is suspended in an aqueous solution of a strong base, typically sodium hydroxide.

-

The mixture is heated.

-

-

Oxidative Cleavage:

-

Hydrogen peroxide (30% aqueous solution) is added dropwise to the heated suspension.

-

The reaction is monitored for completion (e.g., by TLC or LC-MS).

-

-

Workup and Isolation:

-

Upon completion, the reaction mixture is cooled.

-

The solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Quantitative Data (Analogous Reaction for 5-fluoro-isatin):

| Parameter | Value | Reference |

| Base | Sodium Hydroxide or Potassium Hydroxide | [1] |

| Base Concentration | 15-25% (w/w) | [1] |

| Molar ratio of Isatin to Hydrogen Peroxide | 1 : 2.5-4.0 | [1] |

| Reaction Temperature | 80-90 °C | [1] |

Alternative Synthetic Strategies

While the isatin-based route is the most promising, other synthetic approaches have been considered. These are generally less developed for this specific target molecule but are presented here for completeness.

Ortho-Lithiation and Carboxylation of 4-(Trifluoromethyl)aniline Derivatives

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. In principle, a suitably protected derivative of 4-(trifluoromethyl)aniline could be lithiated at the 2-position, followed by quenching with carbon dioxide to introduce the carboxylic acid group. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the lithiation, and specific examples for this substrate are not well-documented in the available literature.

References

An In-depth Technical Guide to 2-amino-5-(trifluoromethyl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of 2-amino-5-(trifluoromethyl)benzoic acid (CAS No. 83265-53-6), a key fluorinated building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals. This document details the compound's physicochemical properties, presents a representative synthetic protocol, outlines standard methods for spectroscopic characterization, and discusses its primary application as a precursor in the synthesis of bioactive molecules, particularly anti-inflammatory agents. The inclusion of the trifluoromethyl group makes this compound a valuable intermediate for enhancing the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).[1]

Physicochemical and Structural Information

This compound is a substituted anthranilic acid derivative. The presence of both an amino group and a carboxylic acid group provides versatile handles for synthetic modification, while the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These features make it a desirable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Compound Identification and Properties

All quantitative data for the compound are summarized in the tables below for clarity and easy reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 83265-53-6 | [1][5][6] |

| Molecular Formula | C₈H₆F₃NO₂ | [5][6][7] |

| Molecular Weight | 205.13 g/mol | [1][5][7] |

| InChI Key | GLCQUPLYYXSPQB-UHFFFAOYSA-N | [3][4][7] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O |

| Physical Property | Value | Source |

| Physical Form | Solid, white to pale yellow crystals or powder | [7] |

| Melting Point | 141-146 °C | [1][8] |

| Boiling Point | 301.6 °C (Predicted) | [1] |

| pKa | 3.34 ± 0.10 (Predicted) | [9] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions at neutral or acidic pH. | [10] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

| Hazard Class | GHS Statements | Source |

| Skin Irritation | H315: Causes skin irritation | [3][7] |

| Eye Irritation | H319: Causes serious eye irritation | [3][7] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3][7] |

Precautionary Measures: Use only in a well-ventilated area.[7] Wear protective gloves, clothing, and eye/face protection.[7][11] Avoid breathing dust.[7] Wash hands thoroughly after handling.[7] Store in a locked, dry, and well-ventilated place.[7][12]

Synthesis and Workflow

While multiple synthetic routes may exist, a common approach for synthesizing substituted anthranilic acids involves the modification of aniline or isatin precursors. The following protocol is a representative, multi-step method adapted from established procedures for analogous compounds.[11][13]

Representative Synthetic Workflow Diagram

The diagram below illustrates a plausible synthetic pathway starting from a commercially available fluorinated aniline.

Caption: A representative three-step synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is based on the synthesis of structurally similar compounds and should be adapted and optimized for specific laboratory conditions.[11][13]

Step 1: Synthesis of N-(4-(Trifluoromethyl)-2-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate 1)

-

Prepare "Solution A" by dissolving chloral hydrate and sodium sulfate in deionized water in a three-necked flask equipped with a mechanical stirrer and condenser. Heat to approximately 40-50°C.

-

Prepare "Solution B" by dissolving 4-fluoro-3-aminobenzotrifluoride in water containing concentrated hydrochloric acid.

-

Add Solution B to Solution A in one portion. Heat the combined mixture to reflux with vigorous stirring. A precipitate will form.

-

After 2-3 hours, cool the reaction mixture in an ice bath.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum over P₄O₁₀ to yield Intermediate 1.

Step 2: Synthesis of 7-Fluoro-5-(trifluoromethyl)isatin (Intermediate 2)

-

In a three-necked flask, heat concentrated sulfuric acid to 70°C.

-

Slowly add Intermediate 1 over 1 hour, maintaining the temperature.

-

Increase the temperature to 90°C for 60-90 minutes. The solution will turn deep red.

-

Cool the reaction to room temperature and pour it rapidly into a vigorously stirred mixture of ice water and ethyl acetate.

-

Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic layers.

-

Dry the organic phase over sodium sulfate, remove the solvent under reduced pressure, and dry the crude product to yield Intermediate 2.

Step 3: Synthesis of this compound (Final Product)

-

In a three-necked flask, dissolve Intermediate 2 in 1 M aqueous sodium hydroxide.

-

Add 30% hydrogen peroxide dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.

-

Stir for 1.5-2 hours until the reaction is complete.

-

Carefully acidify the resulting clear solution with 3 M hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Cool the mixture in an ice bath.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Structural confirmation and purity assessment are critical. The following protocols describe standard methodologies for obtaining key spectroscopic data for this compound.

Experimental Protocols: Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using tetramethylsilane (TMS) as an internal standard.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum of the solid sample is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹, with a background spectrum subtracted from the sample spectrum.[14]

-

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, Electron Impact (EI) ionization is commonly used to generate the molecular ion and characteristic fragment ions.[14]

Expected Spectroscopic Data

The following tables summarize the expected signals and assignments based on the compound's structure.

| ¹H NMR (Expected Signals) | Approx. Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 8.5 | m (multiplet) | 3H, aromatic ring protons |

| Amine Protons | 5.0 - 6.5 (broad) | s (singlet) | 2H, -NH₂ |

| Carboxylic Proton | 11.0 - 13.0 (broad) | s (singlet) | 1H, -COOH |

| Solvent: DMSO-d₆ |

| FTIR (Expected Bands) | Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3450 - 3250 | Amine |

| O-H Stretch | 3300 - 2500 | Carboxylic Acid |

| C=O Stretch | 1720 - 1670 | Carboxylic Acid |

| N-H Bend & C=C Stretch | 1630 - 1580 | Amine & Aromatic |

| C-F Stretch | 1350 - 1100 | Trifluoromethyl group |

| C-N Stretch | 1300 - 1200 | Aromatic Amine |

| Mass Spectrometry (Expected Fragments) | m/z | Proposed Fragment |

| Molecular Ion | 205 | [M]⁺ |

| Loss of Water | 187 | [M - H₂O]⁺ |

| Loss of Carboxyl | 160 | [M - COOH]⁺ |

Application in Drug Development

This compound is primarily used as a synthetic intermediate. Its structure is particularly relevant for creating heterocyclic scaffolds found in many APIs. A prominent application is in the synthesis of anti-inflammatory drugs, such as analogues of celecoxib, which are selective COX-2 inhibitors.[7][15][16]

Logical Workflow in API Synthesis

The compound serves as a precursor for forming a key pyrazole intermediate, which is the core of many COX-2 inhibitors.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors [jkmu.kmu.ac.ir]

- 9. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

- 13. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 2-amino-5-(trifluoromethyl)benzoic acid

This guide provides comprehensive information on the chemical properties of 2-amino-5-(trifluoromethyl)benzoic acid, a compound of significant interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for a range of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂[1][2][3][4][5] |

| Molecular Weight | 205.13 g/mol [2][4][6][7] |

Chemical Structure

The structural arrangement of atoms within the this compound molecule is depicted in the following diagram. This visualization clarifies the spatial relationship between the amino group, the carboxylic acid group, and the trifluoromethyl group on the benzene ring.

Caption: Chemical structure of this compound.

This guide does not contain experimental protocols as no experiments were cited in the provided context.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. aceschem.com [aceschem.com]

- 5. This compound | 83265-53-6 [sigmaaldrich.com]

- 6. This compound | C8H6F3NO2 | CID 10465535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 83265-53-6|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

The Strategic Role of 2-Amino-5-(trifluoromethyl)benzoic Acid in Modern Drug Discovery: Applications and Protocols

For Immediate Release

[City, State] – The versatile chemical scaffold, 2-amino-5-(trifluoromethyl)benzoic acid, is proving to be a valuable building block in the design and synthesis of novel therapeutic agents. Its unique structural features, particularly the trifluoromethyl group, offer significant advantages in developing drug candidates with enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of this promising molecule.

Introduction to a Privileged Scaffold

This compound, a derivative of anthranilic acid, serves as a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of the trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. This electron-withdrawing moiety can significantly enhance the lipophilicity and metabolic stability of a drug molecule, often leading to improved oral bioavailability and a longer duration of action. Furthermore, the amino and carboxylic acid functionalities provide convenient handles for diverse chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of various classes of therapeutic agents, including those targeting inflammation, cancer, and neurological disorders.

Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory drugs, primarily through the inhibition of key enzymes in the inflammatory cascade. A notable, structurally related example is Niflumic acid, which modulates ion channels involved in the inflammatory response. The general approach involves the synthesis of N-aryl derivatives, which can be achieved through reactions like the Ullmann condensation.

Anticancer Therapeutics

In the realm of oncology, the trifluoromethyl group is a common feature in many targeted therapies. The this compound moiety can be incorporated into kinase inhibitors, a class of drugs that block signaling pathways essential for cancer cell growth and proliferation. While direct incorporation into marketed drugs is not prominently documented, the synthesis of various heterocyclic compounds with potential anticancer activity often utilizes similar fluorinated anthranilic acid precursors. For instance, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have shown cytotoxic effects against various cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds derived from or structurally related to the this compound scaffold.

| Compound Class | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | N/A | Cytotoxicity | 24.4 - 75.5 | C32, A375, CHO-K1, HaCaT | [1] |

| 5-trifluoromethylpyrimidine derivatives | EGFR | Kinase Activity | 0.091 | N/A | [2] |

| 5-trifluoromethylpyrimidine derivatives | N/A | Cytotoxicity | 0.35 - 5.12 | A549, MCF-7, PC-3 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of derivatives of this compound are crucial for reproducible research.

Protocol 1: General Synthesis of N-Aryl-2-amino-5-(trifluoromethyl)benzoic Acid Derivatives via Ullmann Condensation

This protocol describes a general method for the copper-catalyzed N-arylation of this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide or aryl bromide)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline or a phenanthroline derivative)

-

Base (e.g., potassium carbonate or cesium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), ligand (0.2 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 100-150 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a 384-well plate, add the kinase enzyme, substrate, and inhibitor solution in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent and a microplate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Molecular Interactions and Workflows

To better understand the role of this compound in drug discovery, the following diagrams illustrate a key synthetic pathway and a conceptual drug discovery workflow.

Caption: Synthetic workflow for N-arylation.

References

Application Notes: 2-Amino-5-(trifluoromethyl)benzoic Acid as a Versatile Building Block for Heterocycle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Amino-5-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate used in the preparation of various heterocyclic compounds. The presence of the trifluoromethyl (CF₃) group is of particular significance in medicinal chemistry. This powerful electron-withdrawing group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final molecule, making it a desirable feature in the design of novel therapeutic agents.[1][2] This document provides an overview of its application in synthesizing key heterocyclic scaffolds, including quinazolines, acridones, and benzodiazepines, complete with detailed experimental protocols and workflows.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound serves as a direct precursor for the synthesis of 6-(trifluoromethyl)quinazolin-4(3H)-one and related structures through cyclocondensation reactions.

A general approach involves the reaction of this compound with a suitable one-carbon source, such as formamide or orthoesters, to construct the pyrimidine ring.

Caption: Overview of synthetic pathways from the core building block.

Protocol 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one